

Comparative Docking Analysis of Velutin with Key Protein Targets

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For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on the Bioactive Flavonoid **Velutin**

Velutin, a flavonoid found in sources such as açaí fruit, has garnered significant interest in the scientific community for its diverse biological activities.[1] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, antimicrobial, and anti-melanogenic agent.[1] [2] At the molecular level, **Velutin** has been shown to modulate key signaling pathways, notably inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a central role in inflammation.[3][4] This guide provides a comparative overview of the in-silico docking studies of **Velutin** with its potential protein targets, offering insights into its mechanism of action and potential therapeutic applications.

Summary of In-Silico Binding Affinities

While extensive experimental data points towards the interaction of **Velutin** with several key proteins in inflammatory and viral pathways, comprehensive comparative docking data is not yet fully available in the public domain. However, a detailed molecular docking study has been conducted on **Velutin**'s interaction with viral proteins, specifically the 3C proteases (3Cpro) from enteroviruses, which are crucial for viral replication.

The following table summarizes the available binding energy data from this study, providing a baseline for **Velutin**'s binding affinity. For other key inflammatory targets like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and NF-κB, for which direct docking studies with



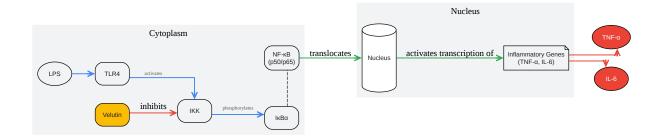
Velutin are not yet published, we present a detailed experimental protocol for researchers to conduct their own comparative docking analyses.

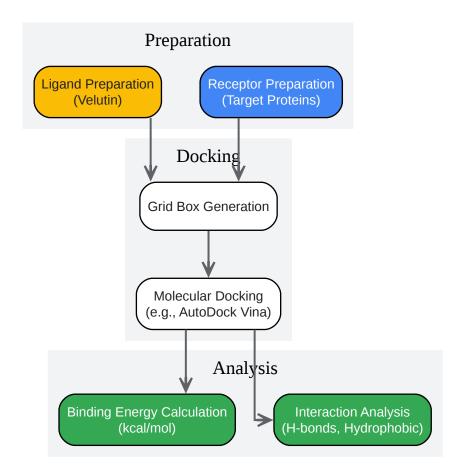
Target Protein	PDB ID	Ligand	Binding Energy (kcal/mol)	Interacting Residues	Reference
Coxsackievir us B3 (CV- B3) 3Cpro	2ZTZ	Velutin	-7.2	Not specified	
Enterovirus 71 (EV-A71) 3Cpro	4GHQ	Velutin	-6.8	Not specified	
Tumor Necrosis Factor-alpha (TNF-α)	2AZ5	Data Not Available	-	-	-
Interleukin-6 (IL-6)	1ALU	Data Not Available	-	-	-
NF-ĸB (p50/p65 heterodimer)	1NFK	Data Not Available	-	-	-

Velutin and its Interaction with Inflammatory Pathways

Velutin's potent anti-inflammatory effects are primarily attributed to its ability to inhibit the NF- κ B signaling pathway. This pathway is a cornerstone of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines like TNF- α and IL-6. By inhibiting NF- κ B, **Velutin** can effectively downregulate the expression of these cytokines, thereby mitigating the inflammatory cascade.







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- 4. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]
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